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Compound of Interest

Compound Name: chd-5

Cat. No.: B606638

Audience: Researchers, scientists, and drug development professionals.

Introduction Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical member of the
CHD family of chromatin remodeling proteins. Located on chromosome 1p36, a region
frequently subject to deletion in various cancers, CHD5 functions as a potent tumor suppressor.
It plays a crucial role in epigenetic regulation, influencing gene transcription, and is vital for
neural development. Mounting evidence indicates that the downregulation or silencing of CHD5
IS a common event in the tumorigenesis of numerous cancers, including neuroblastoma,
glioma, gastric, colorectal, breast, and lung cancer. This inactivation primarily occurs through
two mechanisms: genomic deletion and epigenetic silencing via promoter hypermethylation.
Consequently, the expression status of CHD5 has emerged as a powerful biomarker for cancer
diagnosis, prognosis, and potentially for guiding therapeutic strategies.

Application Notes
Prognostic Significance of CHD5

Low expression of CHDS5, at either the mRNA or protein level, is consistently and significantly
associated with adverse clinical outcomes. In a wide range of malignancies, reduced CHD5
expression serves as an independent prognostic factor for shorter overall survival (OS) and
disease-free survival (DFS). Pan-cancer analyses have confirmed that low CHD5 expression is
linked to a worse prognosis, particularly in neurological tumors like glioma and neuroblastoma.
Its prognostic value has also been established in colorectal, gallbladder, ovarian, and breast
cancers, where its absence correlates with more aggressive tumor features.
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Diagnostic and Clinicopathological Correlation

CHDS is differentially expressed between most cancerous tissues and their normal adjacent
counterparts, with tumors showing significantly lower levels. This differential expression
provides diagnostic potential. Furthermore, low CHD5 expression is often correlated with
negative clinicopathological characteristics, such as:

Advanced tumor stage (gastric and breast cancer)

Positive lymph node metastasis (colorectal, gastric, and breast cancer)

Higher tumor grade

Hormone receptor negativity (ER/PR-) in breast cancer

Mechanism of Inactivation as a Biomarker Source

The primary mechanisms for CHD5 inactivation are genomic deletion of the 1p36 locus and
hypermethylation of the CHD5 promoter's CpG islands. DNA methylation of the promoter is a
frequent event that leads to transcriptional silencing. The detection of CHD5 promoter
hypermethylation in patient samples (e.g., tumor tissue, liquid biopsies) can serve as a specific
biomarker for cancer presence and may also predict response to epigenetic drugs like
demethylating agents.

CHDS5 in the Tumor Microenvironment and as a
Therapeutic Target

Recent studies suggest a link between CHD5 expression and the tumor immune
microenvironment. Specifically in glioma, CHDS5 levels are associated with the extent of tumor
immune infiltration, indicating its potential role in modulating anti-tumor immunity. The tumor-
suppressive functions of CHD5, including the inhibition of cell proliferation, migration, and
invasion, make it an attractive, albeit indirect, therapeutic target. Strategies aimed at restoring
CHD5 expression, for instance, through the use of DNA methyltransferase (DNMT) inhibitors,
could offer a viable therapeutic avenue.

Data Presentation
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Table 1: Prognostic Significance of Low CHD5 Expression in Various Cancers
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Table 2: Frequency of CHD5 Downregulation and Promoter Hypermethylation

Cancer Type

Method

Frequency of Low
Expression /
Methylation

Citations

Gastric Cancer

MSP

73% (11/15) of
primary tumors
showed promoter

methylation.

[2]

Gastric Cancer

gRT-PCR

Downregulated in
100% (7/7) of cell

lines.

[2]

Renal Cell Carcinoma

MSP

44% (24/55) of
primary tumors
showed promoter

methylation.

Leukemia

Bisulfite Sequencing

Promoter
hypermethylation
observed in patient

samples.

[2]

Breast Cancer

gRT-PCR / Copy
Number

62.5% of cell lines
showed reduced

MRNA expression.

Hepatocellular

Carcinoma

MSP

61.8% of patients
showed promoter

hypermethylation.

[3]
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Caption: Logical workflow of CHDS5 inactivation leading to poor clinical outcomes.
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Caption: Simplified signaling network involving CHD5 and its upstream regulators.
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Caption: Experimental workflow for multi-level analysis of CHD5 as a biomarker.

Experimental Protocols
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Protocol 1: CHDS5 Protein Detection by
Immunohistochemistry (IHC)

This protocol is for the analysis of CHDS5 protein expression in formalin-fixed, paraffin-
embedded (FFPE) tissue sections.

Materials:

FFPE tissue slides (5 um sections)

» Xylene and graded ethanol series (100%, 95%, 70%)

» Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

» Hydrogen peroxide (3%)

» Blocking buffer (e.g., 5% normal goat serum in PBS)

e Primary antibody: Rabbit anti-CHD5 polyclonal antibody

 HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG)

e DAB (3,3'-Diaminobenzidine) substrate kit

o Hematoxylin counterstain

e Mounting medium

Procedure:

o Deparaffinization and Rehydration: a. Immerse slides in xylene, 2 times for 5 minutes each.
[4] b. Immerse in 100% ethanol, 2 times for 5 minutes each.[4] c. Immerse in 95% ethanol for
3 minutes.[4] d. Immerse in 70% ethanol for 3 minutes.[4] e. Rinse with distilled water for 5
minutes.[5]

e Antigen Retrieval: a. Submerge slides in a pressure cooker or microwave containing citrate
buffer.[4][5] b. Heat to 95-100°C and maintain for 15-20 minutes. c. Allow slides to cool to
room temperature for at least 30 minutes.[6]
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e Staining: a. Quench endogenous peroxidase activity by incubating slides in 3% H20: for 15
minutes.[4] b. Wash slides 3 times with PBS. c. Apply blocking buffer and incubate for 30-60
minutes at room temperature.[4][5] d. Drain blocking buffer and apply primary anti-CHD5
antibody (diluted in blocking buffer) and incubate overnight at 4°C in a humidified chamber.
[5] e. Wash slides 3 times with PBS. f. Apply HRP-conjugated secondary antibody and
incubate for 1 hour at room temperature.[5] g. Wash slides 3 times with PBS.

o Detection and Visualization: a. Apply DAB substrate solution and incubate for 5-10 minutes,
or until brown staining develops.[5][6] b. Rinse slides with distilled water to stop the reaction.
c. Counterstain with hematoxylin for 1-2 minutes to stain nuclei blue.[6] d. "Blue" the slides in
running tap water. e. Dehydrate slides through a graded ethanol series and xylene.[6] f.
Mount with a coverslip using permanent mounting medium.[6]

e Scoring: a. CHD5 expression is typically nuclear. b. A semi-quantitative scoring method (e.g.,
H-score) can be used, considering both the intensity of staining (O=none, 1=weak,
2=moderate, 3=strong) and the percentage of positive cells. c. A final score is calculated,
and a cutoff is established to define "low" versus "high" expression.

Protocol 2: CHD5 mRNA Expression by Quantitative
Real-Time PCR (qRT-PCR)

This protocol outlines the measurement of CHD5 mRNA levels relative to a stable
housekeeping gene (e.g., GAPDH, ACTB).

Materials:

Fresh/frozen tissue or cell pellets

RNA extraction kit (e.g., TRIzol or column-based kit)

Reverse transcription kit for cDNA synthesis

SYBR Green or TagMan gPCR Master Mix

Primers for CHD5 and a housekeeping gene

gPCR instrument
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Procedure:

e RNA Extraction: a. Homogenize sample and extract total RNA according to the
manufacturer's protocol of the chosen kit.[1] b. Assess RNA quantity and purity (A260/A280
ratio) using a spectrophotometer.

o cDNA Synthesis (Two-Step RT-gPCR):[7] a. In a sterile tube, combine 1-2 ug of total RNA,
random hexamers or oligo(dT) primers, and RNase-free water. b. Add reverse transcriptase,
dNTPs, and reaction buffer from a cDNA synthesis kit. c. Perform reverse transcription
according to the kit's recommended thermal profile (e.g., 42°C for 60 minutes, followed by
70°C for 5 minutes to inactivate the enzyme).

¢ Quantitative PCR (qPCR): a. Prepare the gPCR reaction mix on ice: combine gPCR master
mix, forward and reverse primers (for either CHD5 or the housekeeping gene), cDNA
template, and nuclease-free water. b. Run reactions in triplicate for each sample and each
gene. c. Use a standard thermal cycling program:

o Initial denaturation: 95°C for 5-10 minutes.

o 40 cycles of: Denaturation at 95°C for 15 seconds, Annealing/Extension at 60°C for 60
seconds.[3]

o Include a melt curve analysis step if using SYBR Green to verify product specificity.[3]

o Data Analysis (AACt Method): a. Determine the cycle threshold (Ct) for CHD5 and the
housekeeping gene (HKG) for each sample. b. Normalize the Ct value of CHD5 to the HKG:
ACt = Ct(CHD5) - Ct(HKG). c. Calibrate against a control sample (e.g., normal adjacent
tissue): AACt = ACt(Tumor Sample) - ACt(Control Sample). d. Calculate the relative fold
change in expression: Fold Change = 2-AACt. A value less than 1 indicates downregulation.

Protocol 3: CHD5 Promoter Methylation by Methylation-
Specific PCR (MSP)

This protocol determines the methylation status of the CHD5 promoter by differentiating
between methylated and unmethylated DNA sequences.

Materials:

e Genomic DNA from tissue or cells
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Bisulfite conversion kit

Two pairs of PCR primers for the CHD5 promoter: one pair specific for the methylated
sequence (M) and one for the unmethylated sequence (U).

Tag polymerase suitable for PCR

Agarose gel electrophoresis equipment

Procedure:

Genomic DNA Extraction: a. Extract high-quality genomic DNA from samples using a
standard DNA extraction Kit.

Sodium Bisulfite Conversion: a. Treat 500 ng to 1 pug of genomic DNA with sodium bisulfite
using a commercial kit. This converts unmethylated cytosines to uracil, while methylated
cytosines remain unchanged.[8] b. Purify the converted DNA according to the kit's protocol.

Methylation-Specific PCR: a. Set up two separate PCR reactions for each sample: one with
the "M" primer set and one with the "U" primer set.[8][9] b. Include positive controls (fully
methylated and unmethylated DNA) and a no-template negative control. c. The PCR reaction
mix should contain the bisulfite-converted DNA template, the respective M or U primer pair,
dNTPs, PCR buffer, and Tag polymerase. d. Use an appropriate PCR thermal profile,
typically including an initial denaturation step followed by 35-40 cycles of denaturation,
annealing (at a primer-specific temperature), and extension.

Analysis by Gel Electrophoresis: a. Load the PCR products from both the M and U reactions
onto a 2% agarose gel containing an intercalating dye (e.g., ethidium bromide). b. Run the
gel to separate the DNA fragments. c. Visualize the bands under UV light. d. Interpretation:

o Aband in the "M" lane indicates methylation.
o Aband in the "U" lane indicates an unmethylated status.
o Bands in both lanes suggest partial or hemi-methylation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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